2,4,6-Trichloropyrimidine-5-carboxylic acid
Overview
Description
2,4,6-Trichloropyrimidine-5-carboxylic acid is a heterocyclic aromatic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of three chlorine atoms and a carboxylic acid group attached to a pyrimidine ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
2,4,6-Trichloropyrimidine-5-carboxylic acid is a derivative of pyrimidines . Pyrimidines are known to have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .
Mode of Action
It is known that pyrimidines exhibit their anti-inflammatory effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidines can affect various biochemical pathways related to inflammation .
Result of Action
It is known that pyrimidines can have anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
2,4,6-Trichloropyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to form stable complexes with proteins makes it a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can modulate metabolic pathways, leading to changes in the levels of key metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in nucleotide synthesis, leading to changes in the availability of nucleotides for DNA and RNA synthesis. This compound’s impact on metabolic pathways highlights its potential as a tool for studying cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. It can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or accumulate in certain cellular compartments. The distribution of this compound within tissues can influence its overall biological activity and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropyrimidine-5-carboxylic acid typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of pyrimidine with chlorine gas in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as chloroform or carbon tetrachloride to facilitate the chlorination process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of pyrimidine derivatives under optimized conditions to achieve high purity and efficiency. The final product is purified through recrystallization from solvents like chloroform to obtain a high melting point product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Carboxylates and alcohols derived from the oxidation and reduction of the carboxylic acid group .
Scientific Research Applications
2,4,6-Trichloropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2,4,6-Trichloropyrimidine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2,4,6-Trichloropyrimidine-5-carbaldehyde: Contains an aldehyde group instead of a carboxylic acid group, leading to different reactivity and applications.
2,4,6-Trichloro-5-nitropyrimidine: Contains a nitro group, which significantly alters its chemical properties and applications.
Uniqueness: 2,4,6-Trichloropyrimidine-5-carboxylic acid is unique due to the presence of both chlorine atoms and a carboxylic acid group on the pyrimidine ring. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
2,4,6-trichloropyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N2O2/c6-2-1(4(11)12)3(7)10-5(8)9-2/h(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOSARQXNFQQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602251 | |
Record name | 2,4,6-Trichloropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93416-51-4 | |
Record name | 2,4,6-Trichloropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trichloropyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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